molecular formula C22H24N2O4 B11653006 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl butanoate

4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl butanoate

Cat. No.: B11653006
M. Wt: 380.4 g/mol
InChI Key: NZQKKSYWNYAKEN-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, combining a chromene core with an amino group and a cyano group. The name itself provides insights into its composition.
  • It belongs to the class of chromenes, which are heterocyclic compounds with a benzopyran ring system.
  • The “4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl butanoate” compound is characterized by its fused chromene ring, cyano (CN) group, and phenyl butanoate side chain.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Studying chromene derivatives, exploring their reactivity, and designing new analogs.

      Biology: Investigating potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Exploring its pharmacological properties, including potential drug candidates.

      Industry: Developing novel materials or catalysts based on chromene scaffolds.

  • Mechanism of Action

    • The compound’s mechanism depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C22H24N2O4

    Molecular Weight

    380.4 g/mol

    IUPAC Name

    [4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenyl] butanoate

    InChI

    InChI=1S/C22H24N2O4/c1-4-5-18(26)27-14-8-6-13(7-9-14)19-15(12-23)21(24)28-17-11-22(2,3)10-16(25)20(17)19/h6-9,19H,4-5,10-11,24H2,1-3H3

    InChI Key

    NZQKKSYWNYAKEN-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(=O)OC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

    Origin of Product

    United States

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